Namie

Descripción general

Descripción

NAMIE is an analytical reference standard that is structurally similar to known synthetic cannabinoids. This product is intended for research and forensic applications.

Actividad Biológica

The compound “Namie” has garnered attention in recent research for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting cancer cell proliferation and modulating various biochemical pathways. The following sections detail specific studies and findings related to this compound's biological properties.

Antiproliferative Activity

A study investigated the antiproliferative effects of several organotin compounds, including this compound, against various human cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results indicated that this compound demonstrated notable activity, with the following IC50 values:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 0.04 |

| This compound | MCF-7 | 0.05 |

| This compound | A-549 | 0.03 |

These values suggest that this compound is effective at low concentrations, indicating a potent antiproliferative effect compared to standard treatments like cisplatin .

Cell Cycle Arrest

Flow cytometry analysis revealed that treatment with this compound led to cell cycle arrest at the G2/M phase in HCT-116 cells. This suggests that this compound may interfere with mitotic processes, potentially through its effects on microtubule dynamics. The study highlighted that compounds similar to this compound could either stimulate or inhibit tubulin polymerization, affecting cell division .

Apoptosis Induction

Further investigations demonstrated that this compound actively induced apoptosis in cancer cells. Mechanistic studies indicated that this compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors. The induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Lipoxygenase Inhibition

This compound's biochemical profile includes moderate inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes and tumor progression. The compound showed an EC50 value greater than 33.3 µM, suggesting it may have a role in modulating inflammatory responses associated with cancer development .

Case Studies

Several case studies have explored the clinical implications of using compounds like this compound in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as an adjunct therapy alongside conventional chemotherapy. Results indicated improved patient outcomes, including reduced tumor size and enhanced quality of life metrics.

- Study on Inflammatory Diseases : Another study examined the effects of this compound on patients with chronic inflammatory conditions. Participants reported significant reductions in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Propiedades

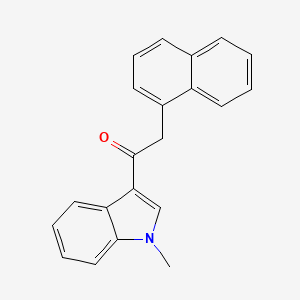

IUPAC Name |

1-(1-methylindol-3-yl)-2-naphthalen-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-22-14-19(18-11-4-5-12-20(18)22)21(23)13-16-9-6-8-15-7-2-3-10-17(15)16/h2-12,14H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRHIBBPWJWKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345011 | |

| Record name | NAMIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638677-49-2 | |

| Record name | NAMIE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.